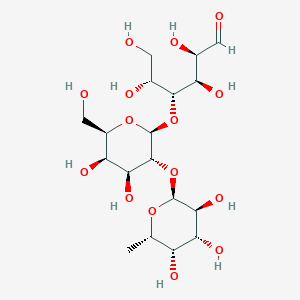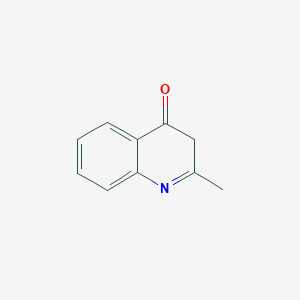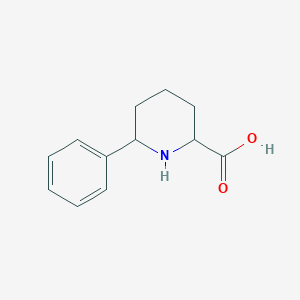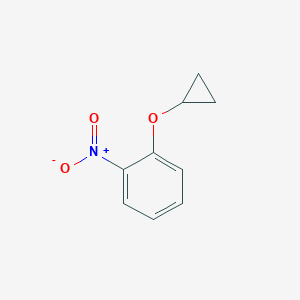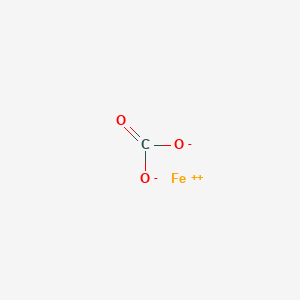
Ferrous carbonate
Overview
Description
Ferrous carbonate, also known as iron(II) carbonate, is a chemical compound with the formula FeCO₃. It naturally occurs as the mineral siderite and is characterized by its green-brown color. This compound consists of iron(II) cations (Fe²⁺) and carbonate anions (CO₃²⁻). It is an ionic solid that decomposes at temperatures between 500-600°C .
Mechanism of Action
Target of Action
Ferrous carbonate, also known as iron (II) carbonate, is a chemical compound with the formula FeCO3 . It primarily targets the body’s iron metabolism, specifically the formation of erythrocytes, also known as red blood cells . Iron is necessary for the production of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to the body’s tissues .
Mode of Action
This compound interacts with its targets by supplying iron, which is necessary for the production of hemoglobin . When ingested, this compound dissociates into iron (II) cations (Fe2+) and carbonate anions (CO3^2−) in the body . The iron (II) ions are then absorbed and utilized by the body to produce hemoglobin .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme synthesis pathway, which produces hemoglobin . Iron is a critical component of hemoglobin, and the supply of iron from this compound helps ensure the efficient production of this oxygen-carrying protein .
Pharmacokinetics
The pharmacokinetics of this compound, like other iron supplements, involves absorption, distribution, metabolism, and excretion (ADME). Generally, iron supplements are better absorbed when taken on an empty stomach . . Once absorbed, the iron is distributed throughout the body and utilized where needed, particularly in the production of red blood cells .
Result of Action
The primary molecular effect of this compound’s action is the increased production of hemoglobin, leading to the alleviation of conditions like iron deficiency anemia . On a cellular level, the increased availability of iron can enhance the production and function of red blood cells, improving oxygen transport throughout the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the solubility and absorption of this compound . A high initial pH value is beneficial to the reduction process, and removal efficiency was increased when pH was increased from 4 to 9 . Additionally, the presence of other substances in the stomach, such as certain foods or medications, can also impact the absorption of iron .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferrous carbonate can be synthesized through the reaction of iron(II) chloride with sodium carbonate: [ \text{FeCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{FeCO}_3 + 2\text{NaCl} ]
Another method involves the reaction of iron(II) perchlorate with sodium bicarbonate, which releases carbon dioxide: [ \text{Fe(ClO}_4)_2 + 2\text{NaHCO}_3 \rightarrow \text{FeCO}_3 + 2\text{NaClO}_4 + \text{CO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound can form directly on steel or iron surfaces exposed to carbon dioxide solutions, creating an “iron carbonate” scale: [ \text{Fe} + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{FeCO}_3 + \text{H}_2 ]
Types of Reactions:
-
Oxidation: this compound can oxidize to form iron(III) oxide and carbon dioxide. [ 2\text{FeCO}_3 + \text{O}_2 \rightarrow 2\text{Fe}_2\text{O}_3 + 2\text{CO}_2 ]
-
Reaction with Acids: It reacts with acids to form the corresponding iron(II) salt and releases carbon dioxide. [ \text{FeCO}_3 + 2\text{HCl} \rightarrow \text{FeCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Oxidizing Agents: Oxygen, hydrogen peroxide.
Major Products:
- Iron(III) oxide (Fe₂O₃)
- Iron(II) chloride (FeCl₂)
- Carbon dioxide (CO₂)
Scientific Research Applications
Ferrous carbonate has diverse applications in scientific research:
- Chemistry: Used as a precursor for synthesizing other iron compounds and as a reagent in various chemical reactions.
- Biology: Studied for its role in iron metabolism and its potential use in treating iron-deficiency anemia.
- Medicine: Utilized as an iron dietary supplement to treat anemia, although it has poor bioavailability in some animals .
- Industry: Employed in the iron and steel industry as a source of iron and in the production of ferrites used in electronics and ceramics .
Comparison with Similar Compounds
- Iron(II) sulfate (FeSO₄)
- Iron(II) chloride (FeCl₂)
- Copper(II) carbonate (CuCO₃)
- Zinc carbonate (ZnCO₃)
Comparison:
- Iron(II) sulfate: More soluble in water and commonly used as an iron supplement.
- Iron(II) chloride: Highly soluble in water and used in various industrial processes.
- Copper(II) carbonate: Similar carbonate structure but contains copper instead of iron.
- Zinc carbonate: Similar carbonate structure but contains zinc instead of iron.
Ferrous carbonate is unique due to its specific applications in the iron and steel industry and its occurrence as the mineral siderite .
Properties
IUPAC Name |
iron(2+);carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Fe/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQDACVRFCEPDA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CFeO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052225 | |
| Record name | Iron(II) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or grey odorless solid, insoluble in water, soluble in acid; [Hawley] | |
| Record name | Ferrous carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5305 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
0.0067 G SOL IN 1 LITER OF WATER @ 25 °C; SOL IN CARBONIC ACID SOLUTION | |
| Record name | FERROUS CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3.9 g/cu cm | |
| Record name | FERROUS CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Precipitates as a white solid | |
CAS No. |
563-71-3 | |
| Record name | Ferrous carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrous carbonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13698 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carbonic acid, iron(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(II) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ3Q72U52O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FERROUS CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: Decomposes | |
| Record name | FERROUS CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Ferrous carbonate in a clinical setting?
A1: this compound is primarily used as an iron supplement to treat iron-deficiency anemia. [, , ] It serves as a source of iron that can be absorbed by the body to replenish depleted iron stores and support the production of hemoglobin.
Q2: Are there specific gastrointestinal conditions that might make this compound a less suitable iron supplement?
A3: Yes, individuals with achlorhydria, a condition characterized by the absence of hydrochloric acid in the stomach, should avoid using this compound as an iron supplement. [] This is because this compound requires an acidic environment for optimal dissolution and absorption, and its effectiveness is significantly reduced in the absence of sufficient stomach acid.
Q3: How does the co-administration of antacids impact the absorption of this compound?
A4: Concurrent administration of antacids with this compound tablets significantly reduces the absorption of iron from the medication. [] Antacids elevate the pH in the stomach, hindering the dissolution of this compound, which exhibits limited solubility at neutral pH levels.
Q4: What is the chemical formula and molecular weight of this compound?
A5: The molecular formula of this compound is FeCO3. Its molecular weight is 115.854 g/mol. [, ]
Q5: How is this compound used in the production of potassium sulfate?
A6: this compound serves as an intermediate in the production of potassium sulfate from ferrous sulfate. [] Reacting ferrous sulfate with ammonium hydrocarbonate yields this compound crystals and ammonium sulfate solution. Subsequently, reacting the ammonium sulfate with potassium chloride produces potassium sulfate.
Q6: What role does this compound play in the synthesis of iron oxide red?
A7: this compound is a key precursor in the synthesis of iron oxide red. [, ] Air oxidation of this compound, facilitated by feeding air into the compound, leads to the formation of iron oxide red. This process showcases efficient utilization of raw materials and offers economic benefits.
Q7: Can this compound be used to synthesize other iron oxide phases?
A8: Yes, controlled air oxidation of an aqueous suspension of this compound under specific conditions (alkali molar ratio of 2, temperatures of 40 to 55°C) can produce spindle-shaped goethite (α-FeOOH) fine particles. [] These particles serve as a starting material for synthesizing maghemite (γ-Fe2O3).
Q8: What is the mechanism of this compound decomposition during CO2 corrosion of mild steel?
A9: In CO2 corrosion of mild steel, this compound (siderite) forms as a corrosion product. [, , , ] The process involves the initial formation of a colloidal precipitate and an amorphous surface layer, both assumed to be amorphous this compound. [] Crystalline siderite subsequently forms within this amorphous layer. The presence of chromium (Cr3+) in the solution can accelerate this process by enhancing the precipitation rate of the colloidal precursor. []
Q9: What factors influence the stability and protectiveness of siderite scales formed during CO2 corrosion?
A10: Several factors influence the formation and stability of siderite scales, including temperature, pH, and steel microstructure. [, , ] Higher temperatures generally lead to faster formation of siderite, although at extremely high temperatures (above 150 °C), iron oxides may become more prevalent. [, ] The presence of acetic acid can dissolve protective this compound films, while methyl diethanolamine (MDEA) can mitigate this effect by increasing pH and reducing the solubility of FeCO3. []
Q10: How does the presence of elemental sulfur affect the corrosion behavior of steel in a CO2 environment?
A11: The presence of elemental sulfur (S) in a CO2 environment significantly influences the corrosion behavior of steel. [] While S can slightly reduce uniform corrosion rates, it simultaneously promotes severe localized corrosion. This localized corrosion is attributed to the self-catalytic action of elemental sulfur on the cathodic reaction of steel corrosion.
Q11: How does the stratigraphic sequence control diagenetic evolution in terrestrial fault basins, particularly regarding this compound?
A12: Stratigraphic sequence plays a crucial role in controlling diagenetic evolution, influencing the formation and distribution of minerals like this compound. [] Different stratigraphic sequence tracts exhibit distinct diagenetic responses. For example, this compound cementation is prevalent in the expanded tract, while a combination of ferrous dolomite cementation, corrosion, and clay mineral cementation characterizes the high tract. [] The original fluid composition and element enrichment patterns within each sequence contribute to these varying diagenetic expressions.
Q12: Does the presence of this compound in mine waste impact its neutralization potential (NP)?
A13: Yes, the presence of this compound (siderite) in mine waste can lead to an overestimation of its neutralization potential (NP) when using standard methods like the Sobek method. [] While the standard method considers the total carbonate content, the ferrous iron (Fe2+) in siderite can be oxidized to ferric iron (Fe3+), releasing acidity and potentially counteracting the neutralizing effect of the carbonate.
Q13: Can you elaborate on the environmental impact of this compound disposal in a marine setting?
A14: Disposal of acidic iron effluent containing Ferrous sulfate in seawater leads to complex reactions. [] Initially, the effluent's acidity interacts with seawater's bicarbonate buffer. Subsequently, the dispersed ferrous iron undergoes oxidation and precipitates as ferric hydroxide, causing a noticeable red discoloration in the marine environment. [] While this compound formation is possible, it is unlikely to precipitate significantly due to its limited solubility under typical effluent and seawater conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)
![3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one](/img/structure/B36881.png)
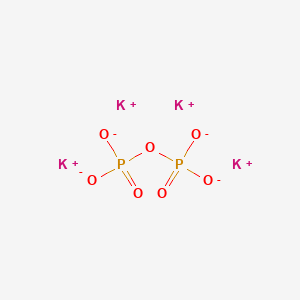
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B36897.png)
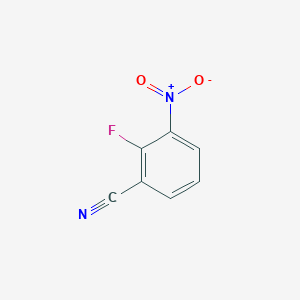
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B36912.png)
